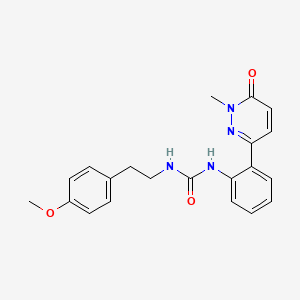
1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound can be described by its molecular structure, which features a urea linkage and substituted phenyl groups. The presence of a methoxy group and a dihydropyridazine moiety contributes to its unique chemical properties.
Antioxidant Activity
Research has indicated that derivatives of phenyl urea, including compounds similar to this compound, exhibit significant antioxidant properties. In vitro studies using hydrogen peroxide free-radical inhibition methods have shown that these compounds can effectively scavenge free radicals, suggesting their potential as therapeutic agents against oxidative stress-related diseases .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thus neutralizing them and preventing cellular damage.
- Complement Inhibition : It may interfere with the complement cascade through competitive inhibition or allosteric modulation, although specific pathways remain to be elucidated.
Study 1: Antioxidant Evaluation
In a study conducted by Nagavolu et al., various Schiff bases derived from phenyl urea were synthesized and tested for antioxidant activity. The results demonstrated that these derivatives exhibited moderate to significant antioxidant effects compared to standard ascorbic acid, highlighting their potential utility in pharmacological applications .
Study 2: Complement Inhibition
A study on structurally related compounds revealed that modifications in the urea structure led to enhanced complement inhibitory activity. Compounds were screened using high-throughput assays, resulting in several candidates with IC50 values as low as 13 nM for C9 deposition inhibition .
Data Table: Biological Activities of Related Compounds
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-25-20(26)12-11-19(24-25)17-5-3-4-6-18(17)23-21(27)22-14-13-15-7-9-16(28-2)10-8-15/h3-12H,13-14H2,1-2H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUDBWLISXVGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













